Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Description

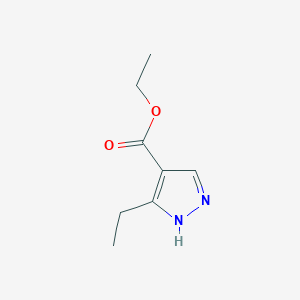

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXXMZCNOHVIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628500 | |

| Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73981-23-4 | |

| Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-ethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are foundational scaffolds in numerous commercial drugs and crop protection agents, making robust synthetic and analytical methodologies for their analogues crucial for innovation.[1][2] This document outlines a validated synthetic protocol based on the Knorr pyrazole synthesis, delves into the mechanistic underpinnings of the reaction, and presents a comprehensive characterization workflow.[3][4][5] By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in modern chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notable examples include the blockbuster drug Celecoxib, a selective COX-2 inhibitor. Furthermore, pyrazole carboxylate esters serve as versatile intermediates, providing a chemical handle for further molecular elaboration in the development of novel pharmaceuticals and agrochemicals.[6][7] this compound is a valuable building block within this class, offering a specific substitution pattern for targeted synthesis.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][8] This reaction is known for its efficiency and generally high yields, making it an excellent choice for laboratory and potential scale-up applications.[8]

Retrosynthetic Analysis & Mechanistic Insight

The synthesis of this compound proceeds via the reaction between hydrazine and a suitable β-ketoester, specifically ethyl 2-formyl-3-oxopentanoate. The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to protonate a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[4][8]

The mechanism involves two key stages:

-

Hydrazone Formation: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups (preferentially the more reactive ketone or aldehyde) to form a hydrazone intermediate after dehydration.[8]

-

Intramolecular Cyclization and Aromatization: The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This is followed by another dehydration step, which results in the formation of the stable, aromatic pyrazole ring.[3][9][10] The final product is achieved through tautomerization.

Below is a diagram illustrating the logical flow of the Knorr synthesis mechanism.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

Spectroscopic Elucidation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide is dedicated to a comprehensive exploration of the spectroscopic properties of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a member of the pyrazole class of heterocyclic compounds. Pyrazoles are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1]

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, publicly available, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is not readily found. Therefore, this guide will proceed with a detailed analysis based on established principles of spectroscopy and by drawing strong comparative inferences from closely related, well-characterized analogs. This approach not only provides a robust predicted spectroscopic profile for the target molecule but also serves as a practical, in-depth illustration of the principles of structural elucidation for novel compounds.

Molecular Structure and Predicted Properties

Chemical Structure:

Molecular Formula: C₈H₁₂N₂O₂ Monoisotopic Mass: 168.0899 g/mol [2]

The structure of this compound incorporates a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted at the 3-position with an ethyl group and at the 4-position with an ethyl carboxylate group. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) indicates the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Spectroscopy

For the acquisition of high-quality NMR spectra of pyrazole derivatives, the following protocol is recommended:[3]

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is ideal for achieving good signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

-

¹³C NMR: A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 220 ppm is standard.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.5 | Broad Singlet | 1H | N-H | The N-H proton of the pyrazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration. |

| ~7.8 - 8.2 | Singlet | 1H | C5-H | The proton at the 5-position of the pyrazole ring is in an electron-deficient aromatic environment and is expected to appear at a downfield chemical shift. |

| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| ~2.70 | Quartet | 2H | -CH₂ -CH₃ (ring) | The methylene protons of the ethyl group on the pyrazole ring are adjacent to the aromatic ring. They will be split into a quartet by the neighboring methyl protons. |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ (ring) | The methyl protons of the ethyl group on the pyrazole ring are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~148 | C 3 (ring) | The carbon atom of the pyrazole ring bearing the ethyl group. |

| ~138 | C 5 (ring) | The carbon atom of the pyrazole ring bearing a proton. |

| ~110 | C 4 (ring) | The carbon atom of the pyrazole ring bearing the carboxylate group. |

| ~60 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen atom. |

| ~21 | -CH₂ -CH₃ (ring) | The methylene carbon of the ethyl group on the pyrazole ring. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

| ~13 | -CH₂-CH₃ (ring) | The methyl carbon of the ethyl group on the pyrazole ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard for acquiring IR spectra.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 - 3400 (broad) | N-H stretch | 1H-Pyrazole | The N-H stretching vibration in pyrazoles typically appears as a broad band due to hydrogen bonding. |

| ~2850 - 3000 | C-H stretch (sp³) | Ethyl groups | These absorptions are characteristic of the stretching vibrations of the C-H bonds in the ethyl substituents. |

| ~1700 - 1725 | C=O stretch | Ethyl ester | A strong, sharp absorption band is expected for the carbonyl group of the ester. This is one of the most prominent peaks in the spectrum. |

| ~1500 - 1600 | C=C and C=N stretch | Pyrazole ring | Aromatic ring stretching vibrations typically appear in this region. |

| ~1100 - 1300 | C-O stretch | Ethyl ester | The C-O single bond stretching of the ester group will give rise to a strong absorption in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

-

LC-MS (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly or via an LC system into the ESI source.

Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum

| m/z Value | Ion | Rationale |

| 168 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 140 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group on the pyrazole ring. |

| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 95 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound like this compound is a synergistic process where data from multiple spectroscopic techniques are integrated.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from established principles and comparison with known analogs, offers a robust framework for the identification and characterization of this compound. For researchers actively working on the synthesis of this molecule, this guide serves as a valuable reference for interpreting their experimental findings.

The future acquisition and publication of experimental spectroscopic data for this compound would be a valuable contribution to the chemical science community, allowing for the validation of the predictions made herein and further enriching the spectroscopic database of pyrazole derivatives.

References

- BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds." BenchChem, 2025.

- New Journal of Chemistry. "Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches." RSC Publishing.

- PubChem. "ethyl 3-amino-1H-pyrazole-4-carboxylate.

- PubChem. "ethyl 1H-pyrazole-4-carboxylate.

- PubChemLite. "this compound (C8H12N2O2)." Université du Luxembourg.

Sources

Physical and chemical properties of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in research and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this guide will leverage established principles of pyrazole chemistry to provide well-founded insights.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively documented. However, based on its structure and data from closely related analogs, the following properties can be anticipated.

| Property | Value | Source/Justification |

| CAS Number | 73981-23-4 | [5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [5] |

| Molecular Weight | 168.19 g/mol | Calculated from molecular formula |

| Appearance | Solid, semi-solid, or liquid | [5] |

| Purity | ≥97% | [5] |

| Melting Point | Estimated to be in the range of 50-80 °C | Based on the melting point of Ethyl 3-methylpyrazole-4-carboxylate (51-55 °C) and Ethyl 1H-pyrazole-4-carboxylate (78-80 °C).[6] The ethyl group at the 3-position may slightly alter the crystal packing compared to a methyl group. |

| Boiling Point | Not available | Likely to be higher than related, less substituted pyrazoles. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated. | General solubility characteristics of pyrazole esters. |

| InChI | 1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | [5] |

| InChI Key | WHXXMZCNOHVIDX-UHFFFAOYSA-N | [5] |

| SMILES | CCC1=C(C(=O)OCC)C=NN1 | Inferred from IUPAC name |

Synthesis of this compound

A plausible and widely used method for the synthesis of 3-substituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of this compound can be envisioned starting from ethyl 2-formyl-3-oxopentanoate and hydrazine hydrate.

Caption: Proposed Knorr synthesis of this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxopentanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

-

Reaction Progression: The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.

-

Catalyst: The Knorr synthesis can often proceed without an explicit catalyst, though sometimes a catalytic amount of acid is used to facilitate the initial imine formation.[7][8]

-

Temperature: The reaction is often exothermic, so initial addition of hydrazine is done cautiously. Gentle heating may be required for the cyclization and dehydration steps.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the aromatic pyrazole ring and the ester functionality.

Aromaticity and Stability

The pyrazole ring is an aromatic system, which confers it with significant stability.[10][11] It is generally resistant to oxidation and reduction under mild conditions.[12]

Reactivity of the Pyrazole Ring

-

Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive due to higher electron density.[10][11]

-

N-Alkylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a base, followed by reaction with an electrophile (e.g., an alkyl halide) to yield N-alkylated pyrazoles.[13][14] The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by steric and electronic factors.[13][14][15]

-

Acylation: The NH group can also be acylated using acyl chlorides or anhydrides.

Caption: Key reactivity pathways of this compound.

Reactivity of the Ester Group

The ethyl ester group can undergo typical ester reactions:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Some pyrazole esters have been noted for their susceptibility to hydrolysis.[16][17]

-

Amidation: Reaction with amines can convert the ester to the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][18]

As a Building Block in Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the ester and the reactive NH group allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.

Potential Pharmacological Significance

While the specific biological activity of this compound is not widely reported, the pyrazole core is associated with a multitude of pharmacological effects:

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole or pyrazolone core.[19]

-

Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various kinases and other cellular pathways.[2]

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is found in compounds with activity against bacteria, fungi, and viruses.[1][19]

The specific substitution pattern of an ethyl group at the 3-position and an ethyl carboxylate at the 4-position provides a unique scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Safety Information

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its properties are sparse, its chemical behavior can be reliably inferred from the well-established chemistry of the pyrazole ring system. Its structural features make it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery and materials science.

References

-

Anew method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures. ([Link])

-

The document discusses the Knorr pyrazole synthesis reaction which converts hydrazines or derivatives and 1,3-dicarbonyl compounds to pyrazoles using an acid catalyst. ([Link])

-

The Knorr pyrazole synthesis uses a catalytic acid to convert a hydrazine and 1,3-dicarbonyl compound to pyrazoles. ([Link])

-

N-Alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers. Regioselectivity of this reaction can be controlled by the nature of the bases used or by changing the size and charge of the cation. ([Link])

-

The Knorr pyrazole synthesis is an organic reaction used to convert a hydrazine or its derivatives and a 1,3-dicarbonyl compound to a pyrazole using an acid catalyst. ([Link])

-

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. ([Link])

-

By using alkyl halides, diazomethane, or dimethylsulfate, the –NH group of pyrazole can be easily alkylated. ([Link])

-

Pyrazole is an important heterocyclic motif in medicinal chemistry and organic synthesis. ([Link])

-

N-Alkyl pyrazoles are important heterocycles in organic and medicinal chemistry, demonstrating a wide range of biological activity. ([Link])

-

An efficient palladium-catalyzed N-allylic alkylation of pyrazoles and unactivated vinylcyclopropanes is demonstrated, affording various N-alkyl pyrazoles in ≤99% yield. ([Link])

-

ABSTRACT:- Pyrazole is a 2-neighbour nitrogen containing 5-membered heterocyclic organic compound with three carbon atoms. ([Link])

-

Pyrazole have 3 C and 2 N, all are sp² hybridized sp² hybridization is planar, it makes a planar pyrazole ring structure. ([Link])

-

Pyrazole is an one of the most important five membered heterocyclic compound contain three carbon atom and two adjacent nitrogen atoms which are ortho substitution. ([Link])

-

Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile, viz., anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc. ([Link])

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. ([Link])

-

West Nile Virus (WNV) is a potentially deadly mosquito-borne flavivirus which has spread rapidly throughout the world. ([Link])

-

A novel series of Carboxamide derivative of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H- pyrazole-4-carboxamide have been synthesized by using different aromatic acid chloride in very good yield. ([Link])

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. jocpr.com [jocpr.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of ethyl 3-ethyl-1H-pyrazole-4-carboxylate and its derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, this document outlines the rationale, methodologies, and data interpretation for evaluating the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobial treatments.[5][6][7] The this compound core represents a versatile template for the synthesis of novel derivatives with potentially enhanced biological profiles. This guide will detail a strategic approach to unlocking this potential through a rigorous biological activity screening cascade.

Part 1: Foundational Strategy - A Tiered Approach to Biological Screening

A successful screening campaign is not a random walk through a battery of assays. It is a carefully orchestrated investigation designed to efficiently identify and characterize the most promising compounds. We advocate for a tiered approach, starting with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities.

Figure 1: A tiered workflow for biological activity screening.

Part 2: Core Screening Disciplines and Methodologies

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrazole derivatives have demonstrated significant potential in this area.[8][9]

The initial screening against a panel of both Gram-positive and Gram-negative bacteria is crucial to understand the spectrum of activity.[8] The choice of bacterial strains should include representatives of common human pathogens. The subsequent determination of the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of a compound's potency.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Antifungal Activity Screening

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. Pyrazole derivatives have shown promise as antifungal agents.[10][11][12]

Screening against a panel of clinically relevant fungi, including yeasts and molds, is essential. The mycelium growth inhibition method is a standard and reliable technique for assessing the antifungal activity of novel compounds.[11]

-

Preparation of Fungal Cultures:

-

Grow the test fungi on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth is observed.

-

-

Preparation of Compound-Containing Media:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Incorporate the test compound at various concentrations into molten PDA.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

From the edge of an actively growing fungal colony, cut a 5 mm diameter mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of the compound-amended PDA plates.

-

Include a positive control (PDA with solvent, no compound) and a negative control (uninoculated PDA).

-

Incubate the plates at 25-28°C for a period sufficient for the control plate to show significant growth.

-

-

Determination of Antifungal Activity:

-

Measure the diameter of the fungal colony on the test and control plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the test plate.

-

-

The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the compound concentration.

-

Anticancer Activity Screening

The development of novel anticancer agents remains a high priority in biomedical research. Pyrazole derivatives have been shown to possess potent anticancer activities through various mechanisms.[6][7][13][14]

Initial screening against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a broad overview of the compound's anticancer potential and can reveal patterns of activity that may suggest a particular mechanism of action. The MTT assay is a widely used and reliable colorimetric assay for assessing cell viability.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with solvent, no compound) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the primary and secondary screens should be carefully analyzed to identify promising lead compounds.

| Compound ID | Antimicrobial Activity (MIC, µg/mL) | Antifungal Activity (EC₅₀, µg/mL) | Anticancer Activity (IC₅₀, µM) |

| S. aureus | E. coli | C. albicans | |

| Parent Compound | >128 | >128 | 64 |

| Derivative 1 | 16 | 32 | 8 |

| Derivative 2 | 64 | >128 | 32 |

| Derivative 3 | 8 | 16 | 4 |

Table 1: Hypothetical screening data for this compound derivatives.

The analysis of Structure-Activity Relationships (SAR) is a critical step in understanding how chemical modifications to the parent scaffold influence biological activity. By comparing the activity of different derivatives, researchers can identify key structural features that are essential for potency and selectivity.

Figure 2: Key positions for SAR studies on the pyrazole scaffold.

Conclusion and Future Directions

This guide provides a robust framework for the systematic biological activity screening of this compound derivatives. By employing a tiered screening approach and utilizing validated in vitro assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The subsequent elucidation of the mechanism of action and in vivo efficacy studies will be crucial for the further development of these promising molecules into next-generation therapeutic agents.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(15), 1434-1454.

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 162-173.

- Bhat, M. A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ChemistrySelect, 9(22), e202400821.

- Li, Y., et al. (2015).

- El-Shehry, M. F., et al. (2016).

- Kim, J., et al. (2012). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 505-512.

- Li, Y., et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4398.

- Lv, K., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 823-841.

- Verma, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

-

PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7548.

- Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4398.

- Al-Adiwish, W. M., et al. (2010). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 57(4), 819-824.

- Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.

- Al-Warhi, T., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(20), 14101-14120.

- Patel, D. R., et al. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 62B(9), 1035-1043.

- Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Zhang, W., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1144-1150.

- Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11189-11200.

- Asiri, A. M., et al. (2018). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 129-137.

- Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Critical Reviews in Oncogenesis, 19(1-2), 75-90.

- Kumar, A., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(11), 3299-3303.

- Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-132.

- Sharma, S., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a503-a511.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijnrd.org [ijnrd.org]

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic rings have made it a privileged scaffold in drug design.[3] Among the vast array of pyrazole-containing building blocks, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of functional groups—an ethyl group at the 3-position and an ethyl carboxylate at the 4-position—provides medicinal chemists with multiple handles for synthetic modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | N/A |

| Molecular Weight | 168.19 g/mol | N/A |

| CAS Number | 52559-93-8 | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 51-55 °C (for the related Ethyl 3-methylpyrazole-4-carboxylate) |

Note: Specific data for the ethyl derivative may vary. Data for the closely related methyl analog is provided for reference.

¹H NMR Spectroscopy: The proton NMR spectrum of the related ethyl 1H-pyrazole-4-carboxylate shows characteristic signals for the pyrazole ring protons, the ethyl ester, and any substituents on the ring. For instance, in ethyl 1H-pyrazole-4-carboxylate, the pyrazole protons appear as singlets around 8.08 ppm, the ethyl quartet at 4.31 ppm, and the triplet at 1.36 ppm.[5] For this compound, one would expect to see additional signals corresponding to the ethyl group at the 3-position.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester is typically observed in the range of 160-170 ppm. The pyrazole ring carbons and the carbons of the ethyl substituents will have distinct chemical shifts that can be used for structural confirmation.

Synthesis of the Pyrazole Core: A Foundational Protocol

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A common and efficient method for the synthesis of pyrazole-4-carboxylates involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

General Synthetic Protocol:

A widely used method for synthesizing ethyl 1H-pyrazole-4-carboxylate involves the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine.[5] This can be adapted for the synthesis of the 3-ethyl derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the appropriate 1,3-dicarbonyl precursor in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Cool the solution in an ice bath and slowly add a solution of hydrazine hydrate. The reaction is often exothermic.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired ethyl pyrazole-4-carboxylate.[5]

Causality Behind Experimental Choices:

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions, especially if sensitive functional groups are present.

-

Slow Addition of Hydrazine: The condensation reaction is often exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent the formation of byproducts.

-

Choice of Solvent: Ethanol is a common solvent as it readily dissolves both the reactants and is relatively easy to remove.

Self-Validating System:

The purity of the synthesized this compound can be readily assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The spectroscopic data should be consistent with the expected structure, and the melting point should be sharp, indicating a high degree of purity.

Reactivity and Functional Group Manipulations

The true power of this compound as a building block lies in the reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

N-Alkylation and N-Arylation:

The pyrazole ring contains two nitrogen atoms, both of which can potentially be functionalized. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the electrophile. This functionalization is crucial for modulating the physicochemical properties of the final molecule, such as solubility and lipophilicity, and for establishing key interactions with biological targets.[6]

Experimental Protocol for N-Alkylation:

-

Deprotonation: To a solution of this compound in a polar aprotic solvent like DMF or THF, add a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to deprotonate the pyrazole nitrogen.

-

Electrophile Addition: Slowly add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Amide Bond Formation:

The ethyl ester at the 4-position is a versatile handle for the introduction of a wide range of substituents via amide bond formation. This is a common strategy in medicinal chemistry to introduce diversity and to mimic peptide bonds.

Experimental Protocol for Amide Coupling:

-

Hydrolysis (Optional): The ethyl ester can first be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as HATU, HOBt, or EDC.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature.

-

Work-up and Purification: The reaction is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The final amide is then purified by chromatography or recrystallization.

Reduction of the Ester:

The ethyl ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent transformations, such as ether formation or oxidation to an aldehyde.

Experimental Protocol for Ester Reduction:

-

Reducing Agent: In a flame-dried flask under an inert atmosphere, a solution of the ethyl ester in an anhydrous solvent like THF is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at a low temperature (e.g., 0 °C or -78 °C).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a base solution.

-

Filtration and Extraction: The resulting salts are filtered off, and the product is extracted from the filtrate with an organic solvent.

-

Purification: The crude alcohol is purified by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] this compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors.

Case Study: Design and Synthesis of Pyrazole-Based Kinase Inhibitors

The general strategy for designing pyrazole-based kinase inhibitors often involves the following key interactions with the kinase active site:

-

Hinge-Binding: The pyrazole core can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

-

Hydrophobic Pockets: The ethyl group at the 3-position can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

-

Solvent-Exposed Region: The substituent introduced at the 4-position (often via an amide linkage) can extend into the solvent-exposed region, providing opportunities to improve pharmacokinetic properties and introduce additional interactions.

Caption: Workflow for synthesizing pyrazole-based kinase inhibitors.

Example Biological Data:

While specific data for inhibitors derived directly from this compound is proprietary to individual research programs, related pyrazole-4-carboxamide analogs have shown significant activity. For instance, certain pyrazole-4-carboxamide derivatives have demonstrated potent inhibition of Aurora kinases A and B with IC₅₀ values in the nanomolar range.[9]

| Compound Analogue | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazole-4-carboxamide 6k | Aurora Kinase A | 16.3 | [9] |

| Pyrazole-4-carboxamide 6k | Aurora Kinase B | 20.2 | [9] |

This data highlights the potential of the pyrazole-4-carboxamide scaffold, accessible from this compound, to yield highly potent kinase inhibitors.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse compound libraries. The demonstrated success of the pyrazole scaffold, particularly in the realm of kinase inhibitors, underscores the continued importance of this heterocycle in drug discovery. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will be paramount in the development of the next generation of targeted therapeutics.

References

- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry.

- Ethyl pyrazole-4-carboxyl

- Ethyl 3-methylpyrazole-4-carboxyl

- Ethyl 3-amino-4-pyrazolecarboxyl

- ethyl 3-amino-1H-pyrazole-4-carboxyl

- Ethyl 1H-pyrazole-4-carboxyl

- Ethyl 3-hydroxy-1H-pyrazole-4-carboxyl

- Ethyl 3-aminopyrazole-4-carboxyl

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

- Ethyl-3-amino-1H-pyrazole- 4-carboxyl

- Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

- ethyl 3-methyl-1H-pyrazole-4-carboxyl

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Bioactive Pyrazole-Containing Heterocyclic Compounds

Authored for Drug Discovery Professionals by a Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged position in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing novel therapeutic agents.[3] This structural motif is not merely a theoretical curiosity; it is the core of numerous blockbuster drugs, demonstrating its profound impact on modern medicine.

Prominent examples include Celecoxib (Celebrex®) , a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties, and Sildenafil (Viagra®) , a potent inhibitor of phosphodiesterase type 5 (PDE5) for treating erectile dysfunction.[4][5][6] The success of these and over 50 other pyrazole-containing drugs on the market underscores the scaffold's ability to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][7][8] This guide provides a technical overview of the modern drug discovery process for identifying new, patentable, and effective pyrazole-based compounds, from rational synthesis to biological validation and optimization.

Chapter 1: Strategic Synthesis of Pyrazole Libraries

The foundation of any successful drug discovery campaign is the creation of a diverse and novel chemical library. For pyrazoles, synthetic strategies have evolved from classical methods to highly efficient modern techniques that allow for the rapid generation of thousands of unique analogues.

Foundational Synthetic Methodologies

The most traditional and still widely used method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2][9] This method is robust and allows for the introduction of substituents at various positions on the pyrazole ring, depending on the starting materials. Another key approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which offers a different pathway to constructing the heterocyclic core.[2][10]

Modern High-Throughput Synthesis: Multicomponent Reactions (MCRs)

To accelerate the discovery process, modern medicinal chemistry heavily relies on techniques that are both efficient and environmentally friendly. Multicomponent Reactions (MCRs) have emerged as a powerful tool for building molecular complexity in a single step.[11][12] For pyrazole synthesis, a common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[1]

-

Causality in Choosing MCRs: The primary driver for employing MCRs is efficiency. By combining three or more reactants in a single operation, it dramatically reduces the number of synthetic steps, purification stages, and overall resource consumption compared to traditional linear synthesis. This "pot, atom, and step economy" (PASE) is crucial for rapidly generating large libraries of compounds for high-throughput screening.[11]

Below is a generalized workflow for the MCR-based synthesis of a pyrazole library.

Chapter 2: High-Throughput Screening and Hit Identification

Once a diverse library of novel pyrazole compounds is synthesized and plated, the next critical step is to screen them for biological activity against a specific therapeutic target. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel.

Assay Development and Validation

Before screening the library, a robust and reliable biological assay must be developed. The choice of assay depends entirely on the target. For example, if searching for new anticancer agents targeting a specific kinase, a common choice is an in vitro kinase activity assay.

Self-Validating Protocol: A Standard Kinase Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls at every stage.

-

Step 1: Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase enzyme and its specific substrate peptide.

-

Prepare ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the kinase. This increases the sensitivity of the assay to competitive inhibitors.

-

-

Step 2: Compound Plating:

-

In a 384-well plate, add 1 µL of each pyrazole compound from the library (typically at 10 mM in DMSO) to individual wells for a final assay concentration of 10 µM.

-

Negative Control: Add 1 µL of pure DMSO to a column of wells (represents 0% inhibition).

-

Positive Control: Add 1 µL of a known, potent inhibitor of the target kinase to another column of wells (represents 100% inhibition).

-

-

Step 3: Kinase Reaction:

-

Add 5 µL of the kinase/substrate solution to all wells.

-

Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Step 4: Signal Detection:

-

Stop the reaction and detect the amount of product formed. A common method is using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent reporter.

-

Read the plate on a suitable plate reader.

-

-

Step 5: Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

-

Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as "hits."

-

From Primary Hits to Confirmed Leads

The HTS campaign will identify initial "hits." However, many of these can be false positives. A rigorous hit confirmation and validation cascade is essential for trustworthiness.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The structure of sildenafil [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]

- 12. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

In Silico Prediction of ADMET Properties for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Abstract

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly mitigating the risk of late-stage attrition.[1][2] This technical guide provides a comprehensive, in-silico-driven workflow for the ADMET characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a novel chemical entity. By leveraging a suite of validated, freely accessible computational tools, we will predict its physicochemical characteristics, pharmacokinetic profile, and potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step methodology for applying computational ADMET prediction in early-phase drug discovery projects.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[2] Integrating ADMET profiling into the early stages of drug discovery allows for the timely identification and optimization of compounds with a higher probability of success.[1][3] In silico ADMET prediction has emerged as a rapid and cost-effective approach to screen large numbers of molecules, prioritize synthetic efforts, and guide lead optimization.[1][4] This guide will demonstrate a practical application of these principles to this compound.

Compound Profile: this compound

To initiate our in silico assessment, we first need a machine-readable representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCOC(=O)c1cn(C)nc1C . This will serve as the primary input for the predictive models.

Physicochemical Properties and Drug-Likeness

The foundation of a compound's ADMET profile lies in its fundamental physicochemical properties.[3][5][6] These characteristics govern its behavior in biological systems. We will utilize the SwissADME web server, a widely used and validated tool, to predict these properties.[7][8][9]

Methodology: Physicochemical Property Prediction

-

Navigate to the SwissADME website ([Link]).

-

Input the SMILES string for this compound into the query field.

-

Initiate the prediction by clicking the "Run" button.

-

Analyze the "Physicochemical Properties" and "Lipophilicity" sections of the results.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in ADMET |

| Molecular Weight | 182.21 g/mol | Influences diffusion and transport across membranes.[10][11][12] |

| LogP (Consensus) | 1.45 | A measure of lipophilicity, impacting solubility, permeability, and metabolism.[10] |

| Water Solubility | Soluble | Crucial for absorption and formulation. |

| Topological Polar Surface Area (TPSA) | 54.63 Ų | Affects membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets.[10][11][12] |

| Hydrogen Bond Donors | 0 | Influences solubility and binding to biological targets.[10][11][12] |

| Rotatable Bonds | 4 | Impacts conformational flexibility and binding affinity. |

Drug-Likeness Evaluation

Drug-likeness models provide a qualitative assessment of a compound's potential to be an orally active drug.[12] One of the most established is Lipinski's Rule of Five.[10][11][12][13]

-

Lipinski's Rule of Five Analysis:

Pharmacokinetic Predictions (ADME)

We will now delve into the specific aspects of Absorption, Distribution, Metabolism, and Excretion.

Absorption

-

Gastrointestinal (GI) Absorption: Predicted to be High . This is a positive indicator for oral administration.

-

Blood-Brain Barrier (BBB) Permeation: Predicted to be No .[14][15] The molecule is not expected to readily cross the blood-brain barrier, which is desirable for peripherally acting drugs.[15]

The "BOILED-Egg" model from SwissADME provides a useful visualization of these properties.[16][17][18]

Caption: Predicted GI absorption and BBB permeation.

Distribution

-

P-glycoprotein (P-gp) Substrate: Predicted to be No . P-gp is an efflux transporter that can limit drug distribution to tissues. Non-substrate status is generally favorable.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.[19] Inhibition of these enzymes can lead to drug-drug interactions.[20]

-

CYP Inhibition Predictions:

-

CYP1A2 Inhibitor: No

-

CYP2C19 Inhibitor: No

-

CYP2C9 Inhibitor: No

-

CYP2D6 Inhibitor: No

-

CYP3A4 Inhibitor: No

-

Excretion

While direct prediction of excretion pathways is complex, the predicted water solubility suggests that renal clearance could be a viable excretion route.

Toxicity Predictions

Early identification of potential toxicity is crucial.[23] We will use a combination of tools to assess various toxicity endpoints.

Workflow for Toxicity Prediction

Caption: Workflow for in silico toxicity prediction.

Mutagenicity

Mutagenicity, the potential to cause genetic mutations, is a significant safety concern.[23][24][25][26] We will use the ADMETlab 2.0 server for this prediction.[27]

-

AMES Mutagenicity: Predicted to be Non-mutagenic . This is a favorable result, as the Ames test is a standard for assessing mutagenic potential.[28]

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[29][30][31][32][33] The pkCSM server will be used for this prediction.

-

hERG I Inhibitor: Predicted to be a Non-inhibitor .

-

hERG II Inhibitor: Predicted to be a Non-inhibitor .

Skin Sensitization

The potential to cause an allergic skin reaction is another important toxicological endpoint.[34][35][36][37][38]

-

Skin Sensitization: Predicted to be a Non-sensitizer .

Summary of Predicted ADMET Properties

| Parameter | Prediction | Implication |

| Absorption | ||

| GI Absorption | High | Favorable for oral delivery. |

| BBB Permeation | No | Suitable for peripherally acting drugs. |

| Distribution | ||

| P-gp Substrate | No | Good tissue distribution expected. |

| Metabolism | ||

| CYP Inhibition | No for major isoforms | Low risk of metabolic drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low concern for genotoxicity. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Skin Sensitization | Non-sensitizer | Low potential for skin allergies. |

Discussion and Future Directions

The in silico analysis of this compound suggests that it possesses a promising ADMET profile for further development as a drug candidate. It exhibits characteristics of good oral bioavailability, a low likelihood of central nervous system penetration, a clean profile against major drug-metabolizing enzymes, and no significant flags for the key toxicities assessed.

It is crucial to emphasize that these are computational predictions and must be validated through in vitro and in vivo experimental studies. The insights gained from this in silico workflow, however, provide a strong rationale for prioritizing this compound for further investigation and resource allocation. Future work should focus on experimental validation of these predictions, including in vitro permeability assays, metabolic stability studies with liver microsomes, and experimental assessments of cytotoxicity and hERG inhibition.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Pardridge, W. M. (2003). Blood-brain barrier drug targeting: the future of brain drug development. Molecular Interventions, 3(2), 90. [Link]

-

Lipinski's Rule of 5. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

-

Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

-

Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

-

Gerberick, G. F., Ryan, C. A., Kern, P. S., Schlatter, H., Dearman, R. J., Kimber, I., ... & Basketter, D. A. (2005). Compilation of historical local lymph node data for evaluation of enhancement factors to aid prediction of skin sensitization potency. Regulatory Toxicology and Pharmacology, 42(3), 336-343. [Link]

Sources

- 1. digitalchemistry.ai [digitalchemistry.ai]